phthaloyl-L-alanine chloride

Catalog No.
S801042
CAS No.
4306-25-6
M.F
C11H8ClNO3
M. Wt
237.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
phthaloyl-L-alanine chloride

CAS Number

4306-25-6

Product Name

phthaloyl-L-alanine chloride

IUPAC Name

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoyl chloride

Molecular Formula

C11H8ClNO3

Molecular Weight

237.64 g/mol

InChI

InChI=1S/C11H8ClNO3/c1-6(9(12)14)13-10(15)7-4-2-3-5-8(7)11(13)16/h2-6H,1H3/t6-/m0/s1

InChI Key

FVLYPXOSHYZOPT-LURJTMIESA-N

SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CC(C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

Isomeric SMILES

C[C@@H](C(=O)Cl)N1C(=O)C2=CC=CC=C2C1=O

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Phthaloyl-L-alanine chloride is a synthetic compound with the molecular formula C₁₁H₈ClNO₃. It is derived from phthaloyl chloride and L-alanine, where the amino group of L-alanine is substituted with a chlorine atom. This compound features a phthaloyl group, which is a significant structural motif in organic chemistry known for its reactivity and ability to form stable complexes. The presence of the chlorine atom enhances its electrophilic character, making it useful in various

PTLC itself does not possess a known mechanism of action in biological systems. Its primary function lies in its role as a precursor for the synthesis of other molecules with potential biological activities.

For instance, PTLC can be used to synthesize modified peptides with altered properties, which can then be studied for their interactions with biological targets.

As with most chemicals, PTLC can pose potential hazards if not handled properly. Specific data on its toxicity is limited, but some general safety precautions can be inferred:

  • Corrosivity: Due to the presence of a chloride atom, PTLC might be corrosive and irritate skin and eyes upon contact.
  • Reactivity: The reactive groups in its structure suggest it might react exothermically (with heat release) with certain chemicals.
Due to its electrophilic nature:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles (Nu⁻), leading to the formation of phthaloyl-L-alanine derivatives:
    Phthaloyl L alanine chloride+NuPhthaloyl L alanine derivative+Cl\text{Phthaloyl L alanine chloride}+\text{Nu}^-\rightarrow \text{Phthaloyl L alanine derivative}+\text{Cl}^-
  • Reduction Reactions: It can undergo reduction to yield phthaloyl-L-alanine alcohols:
    Phthaloyl L alanine chloride+Reducing agentPhthaloyl L alanine alcohol+Byproducts\text{Phthaloyl L alanine chloride}+\text{Reducing agent}\rightarrow \text{Phthaloyl L alanine alcohol}+\text{Byproducts}
  • Formation of Ionic Complexes: It reacts with triethylamine to form ammonium salts, which can further react with metal chlorides to produce ionic triphenyltin(IV) chloride carboxylate complexes, demonstrating significant cytotoxic activity against tumor cell lines.

Phthaloyl-L-alanine chloride exhibits notable biological activities, particularly in the realm of immunomodulation and anti-inflammatory effects. It has been shown to:

  • Suppress Nitric Oxide Production: This action helps mitigate inflammatory responses in murine cells stimulated with lipopolysaccharide.
  • Inhibit Cytokine Production: The compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
  • Cytotoxic Effects: Its derivatives have demonstrated high cytotoxicity against various human tumor cell lines, indicating potential applications in cancer therapy.

The synthesis of phthaloyl-L-alanine chloride typically involves the following steps:

  • Refluxing L-Alanine with Phthalic Anhydride: L-Alanine is reacted with phthalic anhydride in the presence of thionyl chloride to form the acyl chloride.
  • Formation of Phthaloyl-L-alanine Chloride: The acyl chloride is then treated under controlled conditions to yield phthaloyl-L-alanine chloride with high purity and yield (up to 90%) as confirmed by HPLC analysis .

Phthaloyl-L-alanine chloride finds applications across various fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing various bioactive compounds and pharmaceuticals.
  • Polymer Chemistry: Used in the synthesis of optically active poly(ester-imide)s through polycondensation reactions.
  • Peptide Synthesis: It is utilized in modifying peptide synthesis protocols, allowing for the creation of phthaloylated peptides that can exhibit enhanced stability and bioactivity.

Studies have indicated that phthaloyl-L-alanine chloride interacts with various biomolecules through specific binding mechanisms:

  • Enzyme Inhibition: It inhibits caspases by binding to their active sites, preventing the cleavage of proteins involved in apoptosis.
  • Cellular Effects: The compound influences cellular processes by modulating inflammatory pathways, thereby affecting cell signaling and survival.

Phthaloyl-L-alanine chloride shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
N-phthaloylglycineAmino Acid DerivativeUsed in peptide synthesis; less reactive than phthaloyl-L-alanine chloride.
N-phthaloyl-L-glutamineAmino Acid DerivativeExhibits different biological activities; more stable due to additional amino acid structure.
PhthalimideAromatic CompoundServes as a precursor; lacks the amino acid side chain that enhances biological activity in phthaloyl-L-alanine chloride.

Phthaloyl-L-alanine chloride is unique due to its specific combination of a reactive acyl group and an amino acid structure, which provides it with distinct chemical reactivity and biological properties compared to similar compounds.

XLogP3

2.3

Dates

Modify: 2024-04-14

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